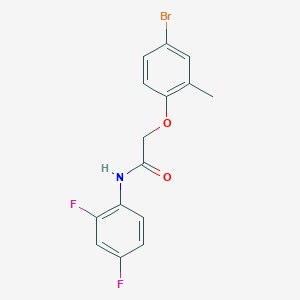

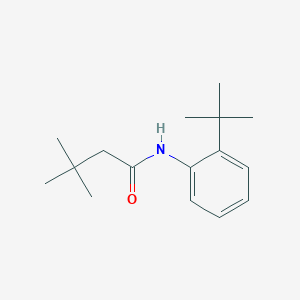

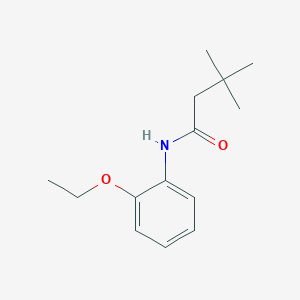

![molecular formula C18H22N2O3 B297182 methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B297182.png)

methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate, also known as Methyl-Ketamine, is a synthetic compound that has gained attention in the scientific community due to its potential use as an anesthetic and analgesic agent. Methyl-Ketamine is a derivative of Ketamine, a dissociative anesthetic that has been used in human and veterinary medicine for over 50 years. The development of Methyl-Ketamine as an alternative to Ketamine is based on its potentially improved pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

Methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals in the central nervous system. By blocking this receptor, methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine can reduce pain and induce anesthesia. methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine also has effects on other neurotransmitter systems, including the serotonin and dopamine systems, which may contribute to its antidepressant effects.

Biochemical and Physiological Effects:

methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine has been shown to have a number of biochemical and physiological effects. It can cause changes in heart rate and blood pressure, as well as respiratory depression. methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine has also been shown to have effects on the immune system, including reducing inflammation and modulating immune cell function.

Advantages and Limitations for Lab Experiments

Methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine has several advantages as a research tool. It has a fast onset of action and a short duration of effect, which makes it useful for studying acute effects. methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine is also relatively easy to administer and has been used in a variety of animal models. However, there are also limitations to its use. methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine can cause respiratory depression and other physiological effects that may confound experimental results. Additionally, the synthesis of methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine. One area of interest is in developing new analogs of methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine that may have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is in studying the potential use of methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine in treating other psychiatric disorders, such as post-traumatic stress disorder and addiction. Finally, there is ongoing research on the safety and efficacy of methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine in humans, which will be important for determining its potential use as a clinical tool.

Synthesis Methods

Methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine is synthesized through a multi-step process that involves the reaction of 2-methylpiperidine with ethyl 2-oxo-2-phenylacetate to form a key intermediate. This intermediate is then reacted with indole-3-carboxylic acid to form the final product, methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine. The synthesis of methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine has been studied extensively in animal models and has shown promise as an anesthetic and analgesic agent. It has been shown to have a faster onset of action and shorter duration of effect compared to Ketamine. methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine has also been studied for its potential use in treating depression and anxiety disorders. It has been shown to have rapid antidepressant effects in animal models and in small clinical trials in humans.

Properties

Molecular Formula |

C18H22N2O3 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indole-3-carboxylate |

InChI |

InChI=1S/C18H22N2O3/c1-13-7-5-6-10-20(13)17(21)12-19-11-15(18(22)23-2)14-8-3-4-9-16(14)19/h3-4,8-9,11,13H,5-7,10,12H2,1-2H3 |

InChI Key |

FNFDOWSUYYVTRR-UHFFFAOYSA-N |

SMILES |

CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)OC |

Canonical SMILES |

CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

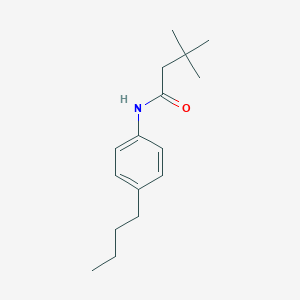

![2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B297104.png)

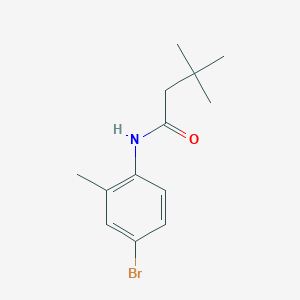

![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)

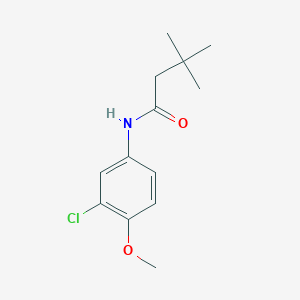

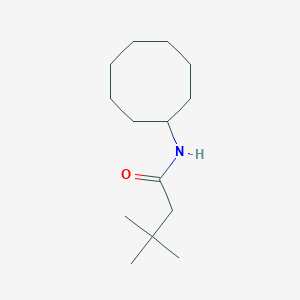

![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)

![2-[[4-[Bis(4-hydroxy-1,3-dimethyl-6-oxo-2-sulfanylidenepyrimidin-5-yl)methyl]-2-chloro-6-ethoxyphenoxy]methyl]benzonitrile](/img/structure/B297124.png)